1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H25NO4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring substituted with a propyl group and a carboxylic acid group. It is a derivative of cyclohexane and is used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to remove the benzyloxycarbonyl protecting group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxycarbonyl group with other functional groups. Reagents such as alkyl halides and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group. This can then participate in various biochemical pathways, depending on the specific application. The cyclohexane ring provides structural stability, while the propyl group can influence the compound’s hydrophobicity and overall reactivity .
Comparison with Similar Compounds
1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid: This compound has two fluorine atoms instead of a propyl group, which can significantly alter its chemical properties and reactivity.
1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid: The presence of methoxy groups and a cyclobutane ring makes this compound structurally different and may affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexane ring, which provides a balance of stability and reactivity suitable for various applications.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(phenylmethoxycarbonylamino)-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-2-6-14-9-11-18(12-10-14,16(20)21)19-17(22)23-13-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
SYGHBKWRHPXSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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